Acrivastine and pseudoephedrine hydrochloride
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Overview
Description
Acrivastine and pseudoephedrine hydrochloride is a combination medication used primarily for the symptomatic relief of seasonal allergic rhinitis, commonly known as hay fever. Acrivastine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine hydrochloride is a decongestant that narrows the blood vessels in the nasal passages, reducing nasal congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrivastine is synthesized by incorporating an acrylic acid moiety onto the classical H1-antihistamine, triprolidine . The preparation method for acrivastine involves several steps, including the reaction of triprolidine with acrylic acid under specific conditions to form the desired product .
Pseudoephedrine hydrochloride is synthesized from ephedrine or methylamine. The process involves the reduction of ephedrine or pseudoephedrine using reagents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
The industrial production of acrivastine and pseudoephedrine hydrochloride involves large-scale chemical synthesis using the aforementioned synthetic routes. The compounds are then purified and formulated into capsules or tablets for medical use .
Chemical Reactions Analysis
Types of Reactions
Acrivastine undergoes various chemical reactions, including:
Oxidation: Acrivastine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of acrivastine can lead to the formation of reduced analogs.
Substitution: Acrivastine can undergo substitution reactions, particularly at the pyridine ring.
Pseudoephedrine hydrochloride undergoes:
Oxidation: Oxidation of pseudoephedrine can produce norephedrine.
Reduction: Reduction reactions can convert pseudoephedrine to methamphetamine.
Substitution: Substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced analogs, and substituted compounds for acrivastine, and norephedrine, methamphetamine, and substituted aromatic compounds for pseudoephedrine .
Scientific Research Applications
Acrivastine and pseudoephedrine hydrochloride have several scientific research applications:
Chemistry: Used as model compounds in studying the mechanisms of antihistamines and decongestants.
Biology: Employed in research on allergic reactions and the body’s response to histamine.
Industry: Utilized in the pharmaceutical industry for the development of new allergy medications.
Mechanism of Action
Acrivastine works by competitively blocking H1 receptors, preventing histamine from binding and exerting its effects, which include itching, sneezing, and increased mucus production . Pseudoephedrine hydrochloride acts as an α- and β-adrenergic receptor agonist, causing vasoconstriction in the nasal passages and reducing congestion .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine used for allergic rhinitis but with a longer half-life and less sedative effect.
Phenylephrine: A decongestant similar to pseudoephedrine but with a shorter duration of action and different receptor affinity.
Uniqueness
Acrivastine and pseudoephedrine hydrochloride combination is unique due to its rapid onset of action and effectiveness in relieving both nasal congestion and other allergic symptoms. The combination of an antihistamine and a decongestant provides comprehensive relief for patients suffering from seasonal allergic rhinitis .
Properties
CAS No. |
926042-19-5 |
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Molecular Formula |
C32H40ClN3O3 |
Molecular Weight |
550.1 g/mol |
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.C10H15NO.ClH/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3;1H/b12-11+,20-13+;;/t;8-,10+;/m.0./s1 |
InChI Key |
SQXPPECBPHSOSQ-GNWPWZHSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC.Cl |
Origin of Product |
United States |
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